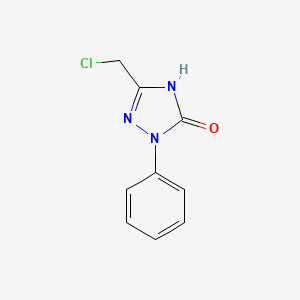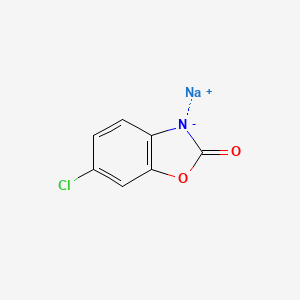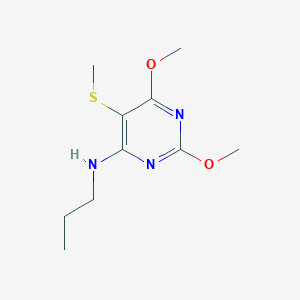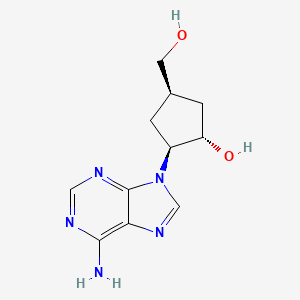
4,6-Dichloro-2-propylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-propylpyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 4 and 6, a propyl group at position 2, and an amine group at position 5. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs like Ticagrelor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-propylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-propylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The propyl group can undergo oxidation to form sulfoxides or sulfones, while the amine group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
- Substituted pyrimidines with various functional groups.
- Oxidized products like sulfoxides and sulfones.
- Reduced amines .
Applications De Recherche Scientifique
4,6-Dichloro-2-propylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of bioactive compounds.
Medicine: An intermediate in the production of anticoagulant drugs like Ticagrelor.
Industry: Utilized in the manufacture of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-propylpyrimidin-5-amine is primarily related to its role as an intermediate in drug synthesis. In the case of Ticagrelor, it acts by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and thrombus formation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a thiol group instead of an amine.
4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine: Contains a sulfonyl group instead of a thiol or amine.
Uniqueness
4,6-Dichloro-2-propylpyrimidin-5-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of anticoagulant drugs. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Propriétés
Numéro CAS |
61456-97-1 |
|---|---|
Formule moléculaire |
C7H9Cl2N3 |
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
4,6-dichloro-2-propylpyrimidin-5-amine |
InChI |
InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3 |
Clé InChI |
FXNOWTILMCMPCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(C(=N1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)






